N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . They have been extensively studied and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is often attached to other rings or groups via an amide linkage .
Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, exhibit luminescent properties . These compounds show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .
Mechanism of Action
Target of Action
The compound, also known as N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The exact molecular interactions between the compound and the DprE1 enzyme are still under investigation.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacterium more susceptible to external threats and ultimately leading to its death .
Result of Action
The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound weakens the bacterium’s cell wall, leading to its death .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide in lab experiments is its high purity and stability. This compound is a synthetic compound that can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide. One possible direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the potential use of this compound as a new antibiotic agent can also be explored. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide involves the reaction of 8-hydroxyquinoline with 4-(1,3-benzothiazol-2-yl)aniline in the presence of sulfuric acid. The reaction yields this compound as a yellow powder with a melting point of 310-312 °C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been shown to have neuroprotective effects and can prevent neuronal damage in the brain.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c26-29(27,20-9-3-5-15-6-4-14-23-21(15)20)25-17-12-10-16(11-13-17)22-24-18-7-1-2-8-19(18)28-22/h1-14,25H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSKJESJQWHBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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